![molecular formula C19H19ClFN3O B6473877 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile CAS No. 2640968-97-2](/img/structure/B6473877.png)
4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile
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Overview
Description
4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile is an organic compound with unique structural features that provide a platform for various synthetic and biological applications. This compound showcases an intricate structure that involves functional groups such as a chloropyridinyl group, a fluorobenzonitrile moiety, and a piperidine ring, linked through oxygen and carbon atoms. The compound's multifaceted reactivity makes it an interesting subject for chemical synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile involves several steps:
Step 1: Starting from 3-chloropyridine-4-ol, the compound undergoes a chlorination reaction to introduce the chlorine atom.
Step 2: The chlorinated pyridine derivative is reacted with an appropriate alkylating agent to introduce the piperidine ring.
Step 3: The fluorobenzonitrile moiety is then introduced via a nucleophilic aromatic substitution reaction with a suitable fluorinating agent.
Step 4: Finally, the various fragments are assembled together through a series of coupling reactions under controlled conditions.
Industrial production methods can involve batch processing or continuous flow chemistry techniques, optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can be oxidized to form various oxidation products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines are typical reagents.
Major Products Formed
Oxidation: Yields various carbonyl-containing derivatives.
Reduction: Produces primary amines or other reduced forms of the nitrile group.
Substitution: Forms compounds with varied functional groups depending on the nucleophile used.
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Research indicates that compounds similar to 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the incorporation of piperidine and chloropyridine moieties enhances the antitumor efficacy by targeting specific cellular pathways involved in tumor growth and proliferation .
- Antimicrobial Properties
- Neuropharmacological Effects
Case Study 1: Antitumor Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism by which this compound exerts its effects can vary:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: Can influence biochemical pathways by binding to key proteins or nucleic acids, altering their normal activity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzamide
3-fluoro-4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
Uniqueness
This compound stands out due to its combination of a chloropyridine group, a piperidine ring, and a fluorobenzonitrile moiety. These groups endow it with unique reactivity and potential biological activity, making it a valuable scaffold in scientific research and industrial applications.
Biological Activity
4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile, with the CAS number 2640968-97-2, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C19H19ClFN3O, with a molecular weight of approximately 359.8 g/mol. It features a piperidine ring linked to a chloropyridine moiety and a fluorobenzonitrile group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H19ClFN3O |
Molecular Weight | 359.8 g/mol |
CAS Number | 2640968-97-2 |
The compound's mechanism of action involves interactions with specific biological targets, such as enzymes and receptors. It is hypothesized that it may modulate various signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis. Detailed studies are necessary to elucidate these interactions fully.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. Compounds with piperidine structures have been associated with the inhibition of acetylcholinesterase (AChE) and urease. These activities are significant in developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Anticancer Potential : A study investigating similar compounds found that piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that this compound may also exhibit anticancer properties.
- Neuroprotective Effects : Another study demonstrated that piperidine-based compounds could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Research Applications
The compound is being explored for various applications in:
- Medicinal Chemistry : As a lead compound in drug discovery.
- Biological Studies : Investigating enzyme interactions and receptor binding.
- Material Science : Developing materials with specific electronic properties.
Properties
IUPAC Name |
4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O/c20-17-11-23-6-3-19(17)25-13-14-4-7-24(8-5-14)12-16-2-1-15(10-22)9-18(16)21/h1-3,6,9,11,14H,4-5,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQLJRNHQMESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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